molecular formula C8H12N2OS B2973703 4-(Thiophen-2-YL)butanehydrazide CAS No. 1016494-10-2

4-(Thiophen-2-YL)butanehydrazide

Cat. No.: B2973703
CAS No.: 1016494-10-2
M. Wt: 184.26
InChI Key: VHGARKVXCIXDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-YL)butanehydrazide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-(Thiophen-2-YL)butanehydrazide and its derivatives have significant applications in various fields:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)butanehydrazide involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug.

    Articaine: A dental anesthetic.

    Tipepidine: An antitussive agent

Uniqueness

4-(Thiophen-2-YL)butanehydrazide is unique due to its specific structure, which allows it to exhibit a combination of biological activities that may not be present in other thiophene derivatives. Its hydrazide group can also enhance its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-thiophen-2-ylbutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGARKVXCIXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.